4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one
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Overview
Description
4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexa-2,5-dien-1-one, featuring an ethyl group and a hydroxyethoxy group attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-ethylcyclohexa-2,5-dien-1-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic addition to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexadienone derivatives.
Scientific Research Applications
4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one
- 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-
Uniqueness
4-Ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of both an ethyl group and a hydroxyethoxy group on the cyclohexadienone ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
941282-72-0 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-2-10(13-8-7-11)5-3-9(12)4-6-10/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
ITNLVPQPPXMUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC(=O)C=C1)OCCO |
Origin of Product |
United States |
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